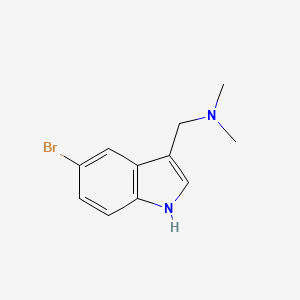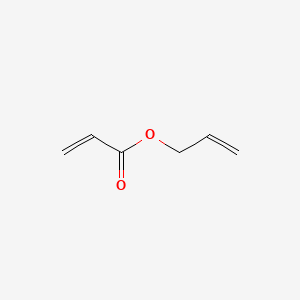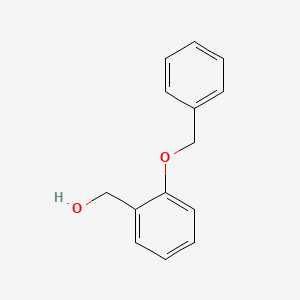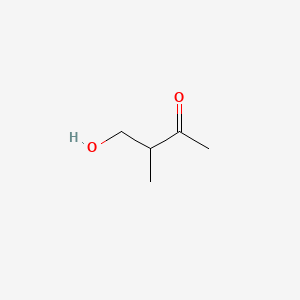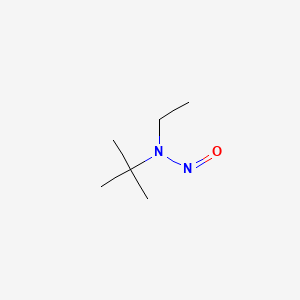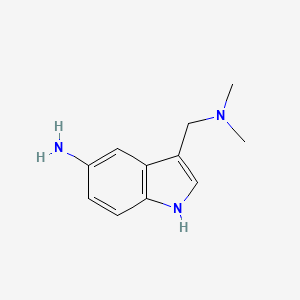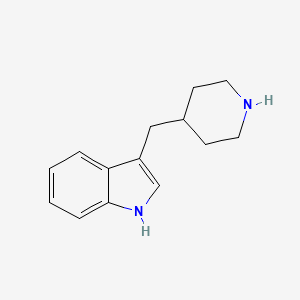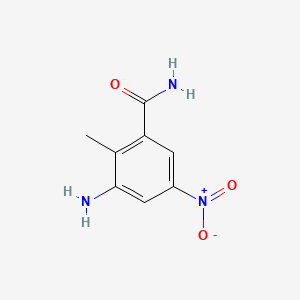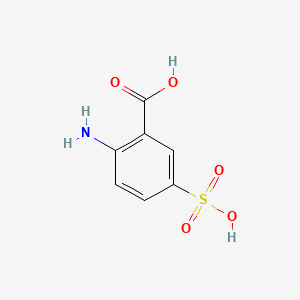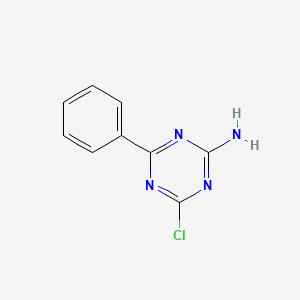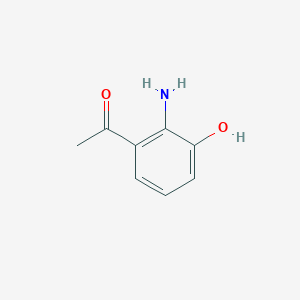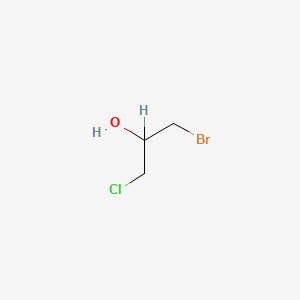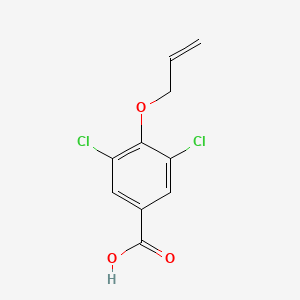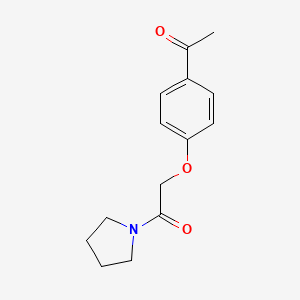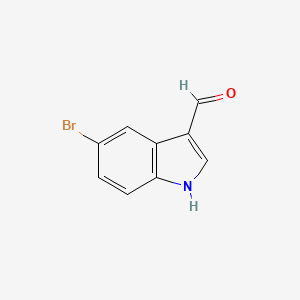
5-Bromo-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
5-Bromo-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO . It appears as a powder and can range in color from white to pink to light brown .
Molecular Structure Analysis
The InChI Key for 5-Bromo-1H-indole-3-carbaldehyde is PEENKJZANBYXNB-UHFFFAOYSA-N . Unfortunately, the search results did not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
5-Bromo-1H-indole-3-carbaldehyde has a melting point ranging from 200°C to 207°C . It is a beige to light brown crystalline powder .Applications De Recherche Scientifique
Application in Organic Chemistry
- Summary of the application : 5-Bromoindole-3-carboxaldehyde is a chemical compound used in organic chemistry. It’s often used as a building block in the synthesis of more complex organic molecules .
- Methods of application : The specific methods of application can vary greatly depending on the desired end product. However, it’s typically used in reactions involving nucleophilic substitution or condensation .
- Results or outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the use of 5-Bromoindole-3-carboxaldehyde as a building block can facilitate the synthesis of a wide range of organic compounds .
Application in Cancer Research
- Summary of the application : There is some evidence to suggest that derivatives of 5-Bromoindole-3-carboxaldehyde may have applications in cancer research .
- Methods of application : In one study, a compound known as 5,5’-Dibromo-bis (3’-indolyl)methane, which is derived from 5-Bromoindole-3-carboxaldehyde, was used to induce the expression of certain genes in colon cancer cells .
- Results or outcomes : The study found that treatment with 5,5’-Dibromo-bis (3’-indolyl)methane led to an increase in the expression of the genes Kruppel-like factor 4 and p21, which are known to play a role in cell cycle regulation .
Application in High Performance Liquid Chromatography (HPLC)
- Summary of the application : 5-Bromoindole-3-carboxaldehyde can be used in HPLC, a method used in analytical chemistry to separate, identify, and quantify each component in a mixture .
- Methods of application : The compound is applied to a HPLC column and the separation is achieved based on the interactions between the stationary phase, the molecules being analyzed, and the solvent used .
- Results or outcomes : The results of these procedures can provide valuable information about the physical and chemical properties of the compound, as well as its behavior under different conditions .
Application in Material Science
- Summary of the application : 5-Bromoindole-3-carboxaldehyde can be used as a precursor for the synthesis of complex materials .
- Methods of application : The compound can be used in various synthesis procedures to create new materials with desired properties .
- Results or outcomes : The results can vary greatly depending on the specific synthesis procedure and the other compounds used. However, the use of 5-Bromoindole-3-carboxaldehyde can facilitate the creation of a wide range of materials .
Application in Drug Synthesis
- Summary of the application : 5-Bromoindole-3-carboxaldehyde can be used as a precursor in the synthesis of various drugs .
- Methods of application : The compound can be used in various synthesis procedures to create new drugs with desired properties .
- Results or outcomes : The results can vary greatly depending on the specific synthesis procedure and the other compounds used. However, the use of 5-Bromoindole-3-carboxaldehyde can facilitate the creation of a wide range of drugs .
Application in Environmental Testing
- Summary of the application : 5-Bromoindole-3-carboxaldehyde can be used in environmental testing as a standard for the detection of brominated indoles .
- Methods of application : The compound is applied to a testing system and its presence and concentration are determined based on its interactions with the system .
- Results or outcomes : The results of these procedures can provide valuable information about the presence and concentration of brominated indoles in the environment .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENKJZANBYXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236562 | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indole-3-carbaldehyde | |
CAS RN |
877-03-2 | |
| Record name | 5-Bromoindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 877-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoindole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

